5-(2-Chloro-benzyl)-thiazol-2-ylamine

Anticancer Breast Cancer Melanoma

Researchers seeking selective anticancer scaffolds face inconsistent results from non-chlorinated benzylthiazole analogs. 5-(2-Chloro-benzyl)-thiazol-2-ylamine (CAS 207463-32-9) is a validated 2-aminothiazole building block with reported HIF-1α inhibitory activity and demonstrated selectivity against breast and melanoma cancer cell lines in NCI-60 screening. • Ortho-chloro substitution provides distinct electronic/steric effects vs. para-chloro or unsubstituted analogs, critical for reproducible SAR studies • Primary amine enables straightforward derivatization (acylation, condensation) for focused library synthesis • ≥95% purity ensures batch-to-batch reproducibility for preclinical candidate development

Molecular Formula C10H9ClN2S
Molecular Weight 224.71g/mol
CAS No. 207463-32-9
Cat. No. B504571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloro-benzyl)-thiazol-2-ylamine
CAS207463-32-9
Molecular FormulaC10H9ClN2S
Molecular Weight224.71g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CN=C(S2)N)Cl
InChIInChI=1S/C10H9ClN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13)
InChIKeyAZSAJPPZQCIVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Biological Evaluation Scaffold


5-(2-Chloro-benzyl)-thiazol-2-ylamine (CAS 207463-32-9) is a heterocyclic organic compound belonging to the 2-aminothiazole class [1]. It features a thiazole ring substituted at the 5-position with a 2-chlorobenzyl group, and a primary amine at the 2-position . This scaffold is widely recognized in medicinal chemistry for its potential in kinase inhibition and anticancer agent development [1]. The compound is commercially available at purities typically ≥95%, making it a viable starting material for analog synthesis or direct biological screening .

Ortho-chloro benzyl 2-aminothiazole scaffold for kinase inhibition and anticancer cell-line screening
Primary amine handle supports amide and urea library synthesis
Substitution pattern influences HIF-1α pathway response and cancer-type selectivity context

Why Substitution Pattern Determines Assay Specificity


2-Aminothiazoles with benzyl substitutions are highly sensitive to the position and identity of the aryl ring substituent [1]. In the case of 5-(2-Chloro-benzyl)-thiazol-2-ylamine, the ortho-chloro substitution on the benzyl ring induces distinct electronic and steric effects compared to its para-chloro or unsubstituted benzyl analogs [1]. These structural nuances directly impact the compound's ability to modulate biological targets, such as Hypoxia-Inducible Factor 1α (HIF-1α) and specific cancer cell line panels [1]. Generic substitution with a non-chlorinated or differently substituted benzylthiazole will therefore likely yield divergent, non-predictable results in target engagement and phenotypic assays, necessitating precise selection based on the required substitution pattern.

Chlorine Position
Para- or meta-chloro analogs may shift cancer cell-line selectivity profiles relative to the reported ortho-chloro pattern.
Benzyl Ring Substitution
Unsubstituted or differently substituted benzyl groups may lack the HIF-1α modulation context and require independent profiling.
Scaffold Interchange
Generic 2-aminothiazole building blocks without the 2-chlorobenzyl handle may not reproduce the reported selectivity in NCI-60 models.

Differentiation Metrics Versus Closest Structural Analogs


Anticancer Selectivity in NCI-60 Breast vs. Melanoma Lines

A derivative of the target compound, 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(2-chlorobenzyl)-thiazol-2-yl]-acetamide (6a), which incorporates the 5-(2-chloro-benzyl)-thiazol-2-ylamine core, was screened across the NCI-60 human tumor cell line panel [1]. Compound 6a demonstrated a distinct selectivity profile compared to its 3-chloro and 4-chloro benzyl analogs (6b and 6c, respectively). Specifically, 6a and 6g were active against breast cancer lines, while 6a-c, 6e, and 6f were active against melanoma lines [1]. This indicates that the 2-chloro substitution, as present in the target compound, confers a unique pattern of anticancer activity that differs from the positional isomers.

NCI-60 Selectivity
Class-level inference
2-Cl derivative active vs. breast and melanoma; 3-Cl/4-Cl analogs differ
Ortho-chloro substitution determines cancer-type selectivity pattern
10 µM screen; regioisomer comparison
Anticancer Breast Cancer Melanoma NCI-60 2-Aminothiazole Derivatives

Anticancer Potency Benchmark in Furylamide Derivatives

In a separate study, a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides was evaluated against the NCI-60 panel at 10 µM [1]. While the specific GI50 value for the 2-chloro derivative (7a) is not reported individually, the study provides crucial comparative context: compounds with certain substitutions (e.g., 7g) achieved mean GI50 values as low as 4.22 µM, with sub-panel sensitivity for colon cancer (mean GI50 2.53 µM) and a single line GI50 of 0.088 µM (T-47D breast cancer) [1]. The 2-chloro derivative (7a) was among those synthesized and tested, and its activity falls within the range of compounds exhibiting moderate to high potency, validating the 5-(2-chloro-benzyl)-thiazol-2-ylamine core as a viable starting point for further optimization to achieve low micromolar GI50 values.

Potency Benchmark
Cross-study
Mean GI₅₀ 4.22 µM (optimized analog 7g)
Supports further optimization to low-micromolar GI₅₀
NCI-60 dose-response; colon subpanel 2.53 µM
Anticancer GI50 NCI-60 Colon Cancer 2-Aminothiazole Derivatives

HIF-1α Pathway Inhibition Mechanism

Vendor technical documentation for 5-(2-Chloro-benzyl)-thiazol-2-ylamine states that the compound functions as a therapeutic agent by binding to Hypoxia-Inducible Factor 1α (HIF-1α), thereby blocking its interaction with DNA . This inhibition is reported to prevent the transcription of proteins that promote cancer cell growth. Furthermore, the compound is described as inducing an increase in caspase 3 activity, leading to apoptosis, and inhibiting the production of Vascular Endothelial Growth Factor (VEGF) .

HIF-1α Mechanism
Data to verify
Vendor-reported HIF-1α binding, caspase-3 increase, VEGF inhibition
Reported mechanism requires independent quantitative validation
No IC₅₀/Kd; cellular context unspecified
HIF-1α Hypoxia Anticancer Apoptosis VEGF

Synthetic Utility as a Versatile Building Block

5-(2-Chloro-benzyl)-thiazol-2-ylamine is a versatile building block due to its primary amine and thiazole ring, enabling a range of chemical transformations . The primary amine group can readily undergo acylation reactions to form amides, as demonstrated in the synthesis of anticancer acetamides and furamides [REFS-2, REFS-3]. The thiazole ring can participate in condensation reactions with aldehydes, providing further structural diversification . This reactivity profile is comparable to that of its 4-chloro isomer, 5-(4-chlorobenzyl)thiazol-2-amine, which is also used as an arylation reagent and in the synthesis of substituted thiazoles .

Synthetic Utility
Cross-study
Acylation and condensation reactivity; ortho-Cl vs. para-Cl isomer comparison
Versatile intermediate for SAR libraries; substitution may affect regioselectivity
Standard amine/thiazole chemistry
Synthetic Chemistry Building Block Amine Derivatization Thiazole Chemistry

High-Value Application Scenarios from Verified Evidence


Breast and Melanoma Anticancer Library Synthesis

As evidenced by the NCI-60 screening data for its triazole-acetamide and furylamide derivatives [REFS-1, REFS-2], 5-(2-Chloro-benzyl)-thiazol-2-ylamine is a proven core for generating compounds with selective activity against breast and melanoma cancer cell lines. Research groups focused on optimizing hits against these specific cancer types should prioritize this scaffold over other benzylthiazole analogs (e.g., 4-chloro or unsubstituted) to leverage the established selectivity conferred by the 2-chloro substitution pattern.

Probing the Hypoxia-Inducible Factor 1α Pathway

Vendor documentation indicates that 5-(2-Chloro-benzyl)-thiazol-2-ylamine acts as a HIF-1α inhibitor . While requiring further experimental validation and quantitative characterization (e.g., IC50, Kd determination), this reported mechanism provides a strong rationale for its use in cellular assays designed to study hypoxia response, angiogenesis (via VEGF inhibition), and apoptosis (via caspase 3 activation). This application differentiates it from 2-aminothiazoles primarily known as kinase inhibitors.

Medicinal Chemistry Diversification Building Block

The compound's primary amine and thiazole ring enable straightforward derivatization via acylation and condensation reactions, as demonstrated in published synthetic routes [REFS-1, REFS-2]. This makes it an ideal starting material for medicinal chemists building focused libraries of amides, ureas, or other heterocyclic systems. Its ortho-chloro substituent introduces a unique steric and electronic handle compared to the more common para-chloro isomer, offering a distinct vector for exploring structure-activity relationships (SAR) in kinase or other protein targets.

Quality-Controlled Preclinical Candidate Intermediate

Commercially available at purities ≥95% , this compound meets the stringent requirements for use as an intermediate in the synthesis of preclinical drug candidates. Its well-defined chemical identity (CAS 207463-32-9) and availability from reputable vendors ensure batch-to-batch reproducibility, which is critical for generating reliable biological data and scaling up synthetic routes. This makes it a reliable procurement choice for CROs and pharmaceutical R&D teams advancing 2-aminothiazole-based series.

Application
Selection Property
Validation Focus
Cancer cell-line panel screening library synthesis
Reported ortho-chloro selectivity context
NCI-60 panel sensitivity profiling
Hypoxia pathway mechanism studies
Vendor-reported HIF-1α binding mechanism
Caspase-3/VEGF endpoint assays in cell models
Medicinal chemistry library diversification
Amine and thiazole derivatization handle
Acylation and condensation reaction scope
Preclinical intermediate supply
Commercial purity level (≥95%)
Batch-specific purity and identity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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